molecular formula C24H23N3O3 B15005764 5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B15005764
M. Wt: 401.5 g/mol
InChI Key: GSOBDHZUUAHYTL-UHFFFAOYSA-N
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Description

5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE typically involves multi-step organic reactions. The spiro structure is usually formed through cyclization reactions under specific conditions, such as the presence of a strong acid or base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE apart is its unique spiro structure, which provides distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

5-benzyl-1-methyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C24H23N3O3/c1-3-13-26-18-12-8-7-11-17(18)24(23(26)30)20-19(15(2)25-24)21(28)27(22(20)29)14-16-9-5-4-6-10-16/h3-12,15,19-20,25H,1,13-14H2,2H3

InChI Key

GSOBDHZUUAHYTL-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C

Origin of Product

United States

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